molecular formula C6H5Cl2F3N2 B6224015 5-chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride CAS No. 2763777-61-1

5-chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride

Cat. No.: B6224015
CAS No.: 2763777-61-1
M. Wt: 233
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Description

5-chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride is a chemical compound with the molecular formula C6H4ClF3N2·HCl. It is a solid substance that is typically stored in a sealed, dry environment at room temperature . This compound is known for its high chemical stability and solubility, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride . This reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

5-chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high stability and solubility make it particularly useful in various research and industrial applications.

Properties

CAS No.

2763777-61-1

Molecular Formula

C6H5Cl2F3N2

Molecular Weight

233

Purity

95

Origin of Product

United States

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